(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether
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Overview
Description
(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether is a complex organic compound with the molecular formula C23H37NO3Si and a molecular weight of 403.63 g/mol . This compound is notable for its intricate structure, which includes a naphtho[1,2-b][1,4]oxazine core, an acetyl group, and a triisopropylsilyl ether moiety. It is primarily used in research settings, particularly in the fields of neurology and radiochemistry .
Preparation Methods
The synthesis of (+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether involves several steps. The starting materials typically include a naphthol derivative and an amine, which undergo a series of reactions including cyclization, acetylation, and silylation . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods are less common due to the compound’s primary use in research, but they would likely involve similar synthetic routes with optimization for scale and efficiency .
Chemical Reactions Analysis
(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether moiety, using reagents such as halides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with altered functional groups .
Scientific Research Applications
(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of (+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether involves its interaction with specific molecular targets, such as neuro-receptors. The compound’s structure allows it to bind to these receptors, facilitating imaging and diagnostic procedures. The pathways involved often include neurotransmitter systems, which are crucial for understanding various neurological conditions .
Comparison with Similar Compounds
(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether can be compared with other similar compounds, such as:
N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol: Lacks the triisopropylsilyl ether moiety, making it less stable in certain reactions.
Naphtho[1,2-b][1,4]oxazine derivatives: These compounds share the core structure but differ in functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific properties useful in advanced research applications .
Properties
IUPAC Name |
1-[(4aR,10bR)-9-tri(propan-2-yl)silyloxy-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO3Si/c1-15(2)28(16(3)4,17(5)6)27-20-10-8-19-9-11-22-23(21(19)14-20)26-13-12-24(22)18(7)25/h8,10,14-17,22-23H,9,11-13H2,1-7H3/t22-,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZQCTZCKHVBLF-DHIUTWEWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC2=C(CCC3C2OCCN3C(=O)C)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC2=C(CC[C@@H]3[C@@H]2OCCN3C(=O)C)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675524 |
Source
|
Record name | 1-[(4aR,10bR)-9-{[Tri(propan-2-yl)silyl]oxy}-2,3,4a,5,6,10b-hexahydro-4H-naphtho[1,2-b][1,4]oxazin-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034706-81-4 |
Source
|
Record name | 1-[(4aR,10bR)-9-{[Tri(propan-2-yl)silyl]oxy}-2,3,4a,5,6,10b-hexahydro-4H-naphtho[1,2-b][1,4]oxazin-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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